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Abstract
BMS-753426 is a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2

(CCR2), with additional affinity for CCR5. Developed by Bristol Myers Squibb, it represents a

significant advancement in the pursuit of therapies targeting inflammatory diseases. This

technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of BMS-753426, including detailed experimental protocols and a summary of its key

pharmacological data.

Introduction: The Role of CCR2 in Inflammation
The CC Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role

in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its

primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent

chemoattractant for these cell types. The CCL2/CCR2 signaling axis is implicated in the

pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid

arthritis, multiple sclerosis, and atherosclerosis, making it a compelling target for therapeutic

intervention.

Discovery of BMS-753426: A Structure-Activity
Relationship-Driven Approach

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b15606330?utm_src=pdf-interest
https://www.benchchem.com/product/b15606330?utm_src=pdf-body
https://www.benchchem.com/product/b15606330?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8201760/
https://www.benchchem.com/product/b15606330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BMS-753426 was discovered through a focused structure-activity relationship (SAR) study

aimed at improving the metabolic stability of a predecessor compound, BMS-741672.[1] The

primary metabolic liability of BMS-741672 was N-dealkylation. The research team at Bristol

Myers Squibb systematically modified the structure of BMS-741672 to identify a more robust

clinical candidate.

The key innovation leading to BMS-753426 was the strategic replacement of the N-isopropyl-

N-methylamino group in BMS-741672 with a tert-butylamine moiety. This substitution not only

enhanced metabolic stability but also unexpectedly improved affinity for the CCR5 receptor,

resulting in a dual CCR2/CCR5 antagonist.

Chemical Structure
The chemical structure of BMS-753426 is provided below:

BMS-753426 (Image of the 2D structure of BMS-753426 would be placed here if image

generation were supported.)

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for BMS-
753426 and its predecessor, BMS-741672.

Table 1: In Vitro Potency of BMS-753426 and Related Compounds

Compound
CCR2 Binding IC50
(nM)

CCR5 Binding IC50
(nM)

Monocyte
Chemotaxis IC50
(nM)

BMS-753426 2.7 83 0.8

BMS-741672 1.1 >1000 0.67

Table 2: Pharmacokinetic Properties of BMS-753426 and BMS-741672 in Cynomolgus

Monkeys
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Compound Clearance (mL/min/kg) Oral Bioavailability (%)

BMS-753426 10 60

BMS-741672 30 46

Signaling Pathway
BMS-753426 exerts its pharmacological effect by antagonizing the CCR2 signaling pathway.

Upon binding of its ligand, CCL2, CCR2 initiates a cascade of intracellular signaling events that

ultimately lead to monocyte and macrophage migration. BMS-753426 competitively blocks the

binding of CCL2 to CCR2, thereby inhibiting these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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